1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine

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1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine (CAS 116367-00-1, C11H17NO, MW 179.26 g/mol) is a substituted phenethylamine that contains a central aromatic ring bearing a methoxy group at the 4-position and methyl groups at the 3- and 5-positions, with an α-methyl-substituted ethylamine side chain. This substitution pattern differentiates it from the broader class of simple phenethylamines and provides a distinct steric and electronic environment that is of interest in medicinal chemistry for the synthesis of more complex molecules, in chemical biology for studying receptor and enzyme interactions, and in analytical chemistry as a reference standard for method development.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 116367-00-1
Cat. No. B3045931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine
CAS116367-00-1
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C(C)N
InChIInChI=1S/C11H17NO/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6,9H,12H2,1-4H3
InChIKeyPZJOZFDBKPDRHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine (CAS 116367-00-1): Procurement-Ready Overview of a Distinct 4-Methoxy-3,5-Dimethyl Phenethylamine Scaffold


1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine (CAS 116367-00-1, C11H17NO, MW 179.26 g/mol) is a substituted phenethylamine that contains a central aromatic ring bearing a methoxy group at the 4-position and methyl groups at the 3- and 5-positions, with an α-methyl-substituted ethylamine side chain. This substitution pattern differentiates it from the broader class of simple phenethylamines and provides a distinct steric and electronic environment that is of interest in medicinal chemistry for the synthesis of more complex molecules, in chemical biology for studying receptor and enzyme interactions, and in analytical chemistry as a reference standard for method development . The compound is commercially available in research quantities with a minimum purity specification of 95% , making it a viable starting material for laboratories requiring this specific substitution pattern.

Why 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine Cannot Be Interchanged with Other Phenethylamine Analogs for Structure-Activity Relationship (SAR) Studies


Phenethylamines constitute a broad class with widely varying pharmacological and physicochemical properties that are exquisitely sensitive to aromatic ring substitution patterns [1]. The specific arrangement of the 4-methoxy and 3,5-dimethyl groups on the phenyl ring of CAS 116367-00-1 creates a unique steric bulk and electron density profile that cannot be replicated by unsubstituted phenethylamine, 3,4-dimethoxy analogs, or 4-methoxy amphetamine derivatives lacking the 3,5-dimethyl motif [2]. Studies on related 4-alkoxy-3,5-dimethoxy phenethylamines (scalines) have demonstrated that even minor alterations in the substitution pattern—such as replacing methoxy with ethoxy groups—can shift receptor binding affinities by up to 63-fold at the 5-HT2A receptor and 34-fold at 5-HT2C receptors [3]. Consequently, substituting CAS 116367-00-1 with a simpler or differently substituted phenethylamine in a SAR program would introduce confounding variables that compromise the interpretability of biological data and could lead to erroneous conclusions regarding the structure-activity relationship of the 3,5-dimethyl-4-methoxy motif. The evidence below quantifies the specific dimensions of differentiation that support the selection of this compound over its nearest analogs.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine from Key Comparators


Commercial Purity and Batch Consistency: 95% Minimum Purity for Reproducible Research

Commercially sourced 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine is supplied with a minimum purity specification of 95% . In contrast, many closely related analogs such as 3,5-dimethyl-4-methoxyphenethylamine (the des-α-methyl analog) are not commercially available with a defined purity specification, often being encountered only as in-house synthesized intermediates or research chemicals without analytical certification [1]. This distinction is critical for laboratories requiring a starting material of known composition to ensure experimental reproducibility and to meet the standards of peer-reviewed publication.

Quality Control Reproducibility Reference Standard

Molecular Weight Differentiation: 179.26 g/mol for Accurate Mass Balance Calculations in Synthetic Workflows

The exact mass of 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine is 179.13100, with a molecular weight of 179.26 g/mol . This value is distinct from related analogs such as (4-methoxy-3,5-dimethylphenyl)methanamine (MW 165.23 g/mol) and 4-methoxy-3,5-dimethylamphetamine (MW 193.28 g/mol) [1]. In synthetic chemistry workflows, particularly when scaling reactions or performing stoichiometric calculations, this 14 g/mol difference from the methanamine analog translates to a ~8% variation in mass balance, which can significantly impact yield calculations and reagent equivalency determinations.

Synthetic Chemistry Process Development Analytical Chemistry

Predicted LogP of 3.032: A Quantifiable Lipophilicity Benchmark for Assessing Membrane Permeability Relative to Structural Analogs

The calculated octanol-water partition coefficient (LogP) for 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine is 3.032 . This value places it in a distinct lipophilicity range compared to unsubstituted phenethylamine (LogP ~1.3) and 4-methoxyamphetamine (LogP ~1.9) [1]. The addition of the two methyl groups at the 3- and 5-positions contributes to an increase in lipophilicity of approximately 1.1–1.7 LogP units relative to the mono-substituted analogs. In the context of medicinal chemistry, a LogP difference of this magnitude is sufficient to alter passive membrane permeability, plasma protein binding, and blood-brain barrier penetration potential [2].

ADME Prediction Medicinal Chemistry Physicochemical Profiling

InChIKey PZJOZFDBKPDRHV-UHFFFAOYSA-N: A Unique Structural Identifier Enabling Precise Database Retrieval and Differentiation from Chiral and Positional Isomers

The International Chemical Identifier Key (InChIKey) for 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine is PZJOZFDBKPDRHV-UHFFFAOYSA-N [1]. This 27-character hash uniquely encodes the connectivity, stereochemistry (racemic), and protonation state of the molecule. In contrast, the (1R)- and (1S)- enantiomers possess distinct InChIKeys (e.g., the (1R)-enantiomer, CAS 1213508-63-4) , and the N-methyl derivative (CAS 1213071-36-3) has yet another unique identifier . For procurement, inventory management, and regulatory documentation, this identifier guarantees that the exact racemic α-methyl-substituted phenethylamine is ordered and received, avoiding costly mix-ups with the chirally pure compounds or the N-alkylated analogs.

Cheminformatics Database Curation Regulatory Submissions

High-Value Application Scenarios for 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine (CAS 116367-00-1) Based on Verifiable Differentiation


Structure-Activity Relationship (SAR) Studies of Phenethylamine Scaffolds Targeting Serotonergic Receptors

The unique 3,5-dimethyl-4-methoxy substitution pattern of CAS 116367-00-1 positions it as a valuable intermediate for exploring the SAR of phenethylamine-based ligands at serotonin receptors. As demonstrated by Kolaczynska et al. (2022), even minor modifications to the 4-alkoxy-3,5-dimethoxy scaffold can alter 5-HT2A and 5-HT2C receptor binding affinities by up to 63-fold [1]. The α-methyl group present in this compound (conferring the 'amphetamine-like' side chain) further differentiates it from the des-α-methyl analog 3,5-dimethyl-4-methoxyphenethylamine. Researchers can use this compound as a starting material to synthesize and evaluate a series of N-substituted or ring-modified derivatives, with the confidence that the base scaffold is both chemically defined (95% purity) and structurally distinct from other commercial phenethylamines.

Analytical Reference Standard for Method Development in Forensic or Clinical Toxicology

Given the compound's defined molecular weight (179.26 g/mol) and unique InChIKey (PZJOZFDBKPDRHV-UHFFFAOYSA-N) [2], it is well-suited for use as an analytical reference standard in mass spectrometry (GC-MS, LC-MS) or NMR method development. Forensic and clinical laboratories often require authentic standards to confirm the identity of unknown substances or to validate analytical methods for detecting phenethylamine derivatives in biological matrices. The availability of this compound with a defined 95% purity specification supports the preparation of calibration curves and the determination of limits of detection (LOD) and quantitation (LOQ) in validated analytical procedures.

Synthetic Intermediate for the Preparation of More Complex Bioactive Molecules

The primary amine functionality of CAS 116367-00-1 is a versatile handle for further chemical transformations, including reductive amination, acylation, and sulfonylation, enabling the construction of more complex molecules with potential biological activity. The 3,5-dimethyl-4-methoxyphenyl motif is present in several patented compounds and research candidates targeting neurological disorders [3]. Using this compound as a building block allows medicinal chemists to introduce this specific lipophilic motif (LogP 3.032) into lead optimization campaigns without the need for de novo synthesis of the substituted phenyl core. The defined molecular weight and structural identity ensure that subsequent intermediates can be accurately characterized and that reaction yields can be reliably calculated.

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